(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
(1R,5S)-1,4,4-trimethyl-3-azabicyclo[321]octane hydrochloride is a bicyclic amine compound with a unique structure that includes a nitrogen atom within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride typically involves the following steps:
Formation of the bicyclic framework: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.
Introduction of the nitrogen atom: This step often involves the use of amination reactions, where an amine group is introduced into the bicyclic structure.
Hydrochloride formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce functional groups, such as carbonyls, to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: It is studied for its potential biological activity, including its interaction with biological targets such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1,2-dimethyl-3-azabicyclo[3.2.1]octane hydrochloride
- (1R,5S)-1,4,4-trimethyl-2-azabicyclo[3.2.1]octane hydrochloride
Uniqueness
(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific stereochemistry and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-9(2)8-4-5-10(3,6-8)7-11-9;/h8,11H,4-7H2,1-3H3;1H/t8-,10+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSBVPNKQWDEGT-KXNXZCPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(CN1)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1)C(NC2)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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